molecular formula C10H18N4O2 B2988373 5-Amino-1-isopropyl-N-(2-methoxyethyl)-1H-pyrazole-4-carboxamide CAS No. 1860708-57-1

5-Amino-1-isopropyl-N-(2-methoxyethyl)-1H-pyrazole-4-carboxamide

Cat. No. B2988373
CAS RN: 1860708-57-1
M. Wt: 226.28
InChI Key: MGYZOIUJZRLTDS-UHFFFAOYSA-N
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Description

5-Amino-1-isopropyl-N-(2-methoxyethyl)-1H-pyrazole-4-carboxamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a metabolic regulator that plays a crucial role in maintaining cellular energy homeostasis. A-769662 has gained significant attention in the scientific community due to its potential therapeutic applications in treating metabolic disorders such as diabetes, obesity, and cancer.

Mechanism of Action

5-Amino-1-isopropyl-N-(2-methoxyethyl)-1H-pyrazole-4-carboxamide activates AMPK by binding to the γ-subunit of the kinase. This results in conformational changes that allow the kinase to be phosphorylated and activated by upstream kinases. AMPK activation leads to the inhibition of anabolic processes such as protein synthesis and lipid synthesis, and the activation of catabolic processes such as glucose uptake and fatty acid oxidation. This results in increased energy production and improved metabolic function.
Biochemical and Physiological Effects
5-Amino-1-isopropyl-N-(2-methoxyethyl)-1H-pyrazole-4-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been found to improve glucose uptake and insulin sensitivity in skeletal muscle cells, increase fatty acid oxidation, and reduce lipid accumulation in the liver. Additionally, 5-Amino-1-isopropyl-N-(2-methoxyethyl)-1H-pyrazole-4-carboxamide has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. It has also been found to improve mitochondrial function and reduce oxidative stress, which may have implications in treating age-related diseases.

Advantages and Limitations for Lab Experiments

5-Amino-1-isopropyl-N-(2-methoxyethyl)-1H-pyrazole-4-carboxamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and has a high affinity for AMPK. Additionally, it has been shown to be specific for AMPK and does not activate other kinases. However, there are also limitations to using 5-Amino-1-isopropyl-N-(2-methoxyethyl)-1H-pyrazole-4-carboxamide in lab experiments. It is not a natural compound and may have off-target effects. Additionally, the optimal concentration and duration of treatment may vary depending on the cell type and experimental conditions.

Future Directions

There are several future directions for research on 5-Amino-1-isopropyl-N-(2-methoxyethyl)-1H-pyrazole-4-carboxamide. One area of interest is in developing more potent and selective AMPK activators. Additionally, further studies are needed to investigate the long-term effects of 5-Amino-1-isopropyl-N-(2-methoxyethyl)-1H-pyrazole-4-carboxamide on metabolic function and its potential as a therapeutic agent for metabolic disorders and age-related diseases. Moreover, research is needed to elucidate the molecular mechanisms underlying the anti-cancer effects of 5-Amino-1-isopropyl-N-(2-methoxyethyl)-1H-pyrazole-4-carboxamide and to identify potential drug targets for cancer therapy.

Synthesis Methods

5-Amino-1-isopropyl-N-(2-methoxyethyl)-1H-pyrazole-4-carboxamide can be synthesized using a multistep process. The starting material for the synthesis is 5-amino-1-isopropyl-1H-pyrazole-4-carboxylic acid, which is converted to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with 2-methoxyethylamine to form the corresponding amide. The amide is further reacted with sodium hydride and methyl iodide to introduce the methoxyethyl group at the nitrogen atom. The final product is obtained after purification by column chromatography.

Scientific Research Applications

5-Amino-1-isopropyl-N-(2-methoxyethyl)-1H-pyrazole-4-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle cells, making it a promising candidate for the treatment of type 2 diabetes. Additionally, 5-Amino-1-isopropyl-N-(2-methoxyethyl)-1H-pyrazole-4-carboxamide has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Moreover, it has been shown to improve mitochondrial function and reduce oxidative stress, which may have implications in treating age-related diseases.

properties

IUPAC Name

5-amino-N-(2-methoxyethyl)-1-propan-2-ylpyrazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4O2/c1-7(2)14-9(11)8(6-13-14)10(15)12-4-5-16-3/h6-7H,4-5,11H2,1-3H3,(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGYZOIUJZRLTDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=C(C=N1)C(=O)NCCOC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-1-isopropyl-N-(2-methoxyethyl)-1H-pyrazole-4-carboxamide

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